molecular formula C12H25N3O B14775573 2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide

2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide

Cat. No.: B14775573
M. Wt: 227.35 g/mol
InChI Key: XQPZRJNDHJNIOA-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide is a chemical compound with the molecular formula C11H23N3O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes an amino group, an ethyl group, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-N-ethylpropanamide with (S)-1-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide is unique due to its specific structural features, such as the presence of the piperidine ring and the ethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

2-amino-N-ethyl-N-[(1-methylpiperidin-2-yl)methyl]propanamide

InChI

InChI=1S/C12H25N3O/c1-4-15(12(16)10(2)13)9-11-7-5-6-8-14(11)3/h10-11H,4-9,13H2,1-3H3

InChI Key

XQPZRJNDHJNIOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCCN1C)C(=O)C(C)N

Origin of Product

United States

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